4-Phenylthiophen-2-aminehydrochloride
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Overview
Description
4-Phenylthiophen-2-aminehydrochloride is a chemical compound with the molecular formula C10H10ClNS It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These methods involve the condensation of sulfur with various carbonyl compounds under specific conditions.
Industrial Production Methods
Industrial production of thiophene derivatives often employs catalytic processes to enhance yield and efficiency. Additionally, the use of environmentally sustainable methods, such as metal-free dehydration and sulfur cyclization, is gaining traction in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-Phenylthiophen-2-aminehydrochloride can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Electrophilic substitution reactions typically require strong acids or Lewis acids as catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the ring .
Scientific Research Applications
4-Phenylthiophen-2-aminehydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Medicine: Research is ongoing into its potential use as an anti-inflammatory or anticancer agent.
Industry: It is used in the production of organic semiconductors and other advanced materials
Mechanism of Action
The mechanism of action of 4-Phenylthiophen-2-aminehydrochloride involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Thiophene: The parent compound, which lacks the phenyl and amine groups.
Phenylthiophene: A derivative with only the phenyl group attached to the thiophene ring.
Thiophenamine: A derivative with only the amine group attached to the thiophene ring.
Uniqueness
4-Phenylthiophen-2-aminehydrochloride is unique due to the presence of both phenyl and amine groups, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and interactions compared to its simpler counterparts .
Properties
Molecular Formula |
C10H10ClNS |
---|---|
Molecular Weight |
211.71 g/mol |
IUPAC Name |
4-phenylthiophen-2-amine;hydrochloride |
InChI |
InChI=1S/C10H9NS.ClH/c11-10-6-9(7-12-10)8-4-2-1-3-5-8;/h1-7H,11H2;1H |
InChI Key |
UQOZXOBXTUVGNI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=C2)N.Cl |
Origin of Product |
United States |
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